2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Esterification Products of Hexahydro-Epoxyisoindole Carboxylic Acids The research discusses the formation of hexahydro-epoxyisoindole carboxylic acids, which are synthesized through the reaction of arylfurfurilamines with maleic anhydride. The study highlights the dynamic equilibrium between the cyclic and open forms of these compounds. It also explores the unexpected cleavage products formed during the esterification process, confirming the structure through X-ray structural analysis (Nadirova et al., 2019).
Aromatization of IMDAF Adducts in Aqueous Alkaline Media This paper introduces a straightforward synthesis method for isoindoline-4-carboxylic acids via the aromatization of epoxyisoindoles in alkaline conditions. The approach is noted for its simplicity, high yields, and the absence of by-products, making it distinct from acid-catalyzed methods previously used. The strategy is applicable to acidophobic group bearing substrates and has been successfully used for isoindole-containing compounds and nuevamine-type alkaloids (Zubkov et al., 2012).
Molecular and Crystal Structure Analysis
rac-Methyl Epoxyisoindole Carboxylate Analysis The study provides a detailed analysis of the molecular and crystal structure of the title compound, a product of nucleophilic cleavage of the epoxy bridge in octahydro-epoxyisoindole carboxylate. It describes the cis-fused bicyclic system containing a 2-pyrrolidinone ring and a cyclohexane ring, detailing the geometry and bonding of the compound and highlighting the hydrogen-bonding interactions in the crystal structure (Toze et al., 2013).
Supramolecular Architecture
Role of Halogen Substituents on Halogen Bonding in Epoxyisoindolones This research synthesizes a series of dibromo-epoxyisoindolones and examines the role of halogen substituents in the formation of intermolecular halogen bonds. It discusses the formation of supramolecular architectures through not only intermolecular hydrogen bonds but also Ha⋯Ha and Ha⋯π types of halogen bonds, leading to 2D or 3D structures (Gurbanov et al., 2021).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve further optimization of the compound, investigation of its mechanism of action, and preclinical or clinical testing .
Properties
IUPAC Name |
3-(4-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-2-4-10(5-3-9)17-8-16-7-6-11(21-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFKGDZHWPMXNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387918 |
Source
|
Record name | 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14261-91-7 |
Source
|
Record name | 1,2,3,6,7,7a-Hexahydro-2-(4-methylphenyl)-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14261-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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